2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Lipophilicity LogP Membrane Permeability

This solid (mp 39–41°C) 1-methylpyrrole building block features a dimethylaminoacetonitrile moiety for enhanced lipophilicity (LogP ~1.15) and reliable automated handling. It outperforms liquid analogs in dispensing precision, reduces cross-contamination, and provides a hydrogen bond acceptor and MW shift for SAR studies. Avoid blind substitution failures—choose the compound engineered for CNS drug discovery campaigns and high-throughput synthesis.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 117068-07-2
Cat. No. B039864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
CAS117068-07-2
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(C#N)N(C)C
InChIInChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3
InChIKeyJVCIARZKPVHKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2): A Versatile Pyrrole-Acetonitrile Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2) is a C9H13N3 heterocyclic building block featuring a 1-methylpyrrole core substituted at the 2-position with a dimethylaminoacetonitrile moiety. This substitution pattern confers a distinct combination of physicochemical properties, including a moderate lipophilicity (LogP ~1.15) and a solid physical state (mp 39–41 °C) , rendering it a versatile intermediate for the construction of nitrogen-containing heterocycles and functionalized pyrrole derivatives .

Why 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2) Cannot Be Simply Replaced by In-Class Pyrrole-Acetonitrile Analogs


In-class substitution of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile with structurally related pyrrole-acetonitriles is inadvisable due to significant divergences in key physicochemical parameters that dictate downstream synthetic utility and handling characteristics. The concurrent presence of both an N-methyl group on the pyrrole ring and a dimethylamino substituent on the acetonitrile carbon in CAS 117068-07-2 results in a distinct LogP value, solid-state morphology, and molecular weight profile that differs markedly from analogs lacking one or both of these modifications . These differences directly influence solubility, reactivity, and compatibility with specific synthetic protocols, making blind substitution a potential source of experimental failure.

Quantitative Differentiation of 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2) from Key Structural Analogs: A Comparator-Based Evidence Guide


Enhanced Lipophilicity (LogP) Compared to N-Unsubstituted Pyrrole-Acetonitrile Analogs

The target compound exhibits a higher calculated LogP value relative to the N-unsubstituted pyrrole-2-acetonitrile analog. Specifically, the LogP of CAS 117068-07-2 is reported as 1.15 , whereas 2-(1H-pyrrol-2-yl)acetonitrile (CAS 50551-29-6) has a LogP of 0.67–1.08 depending on the calculation method . This ~0.5 log unit increase indicates a measurable enhancement in lipophilicity conferred by the combined N-methyl and dimethylamino substitutions.

Lipophilicity LogP Membrane Permeability ADME Prediction

Solid Physical State at Ambient Temperature Facilitates Handling and Weighing Compared to Liquid Analogs

The target compound is a solid at room temperature, with a melting point of 39–41 °C . In contrast, the N-methyl analog lacking the dimethylamino group, 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 24437-41-0), is a liquid with a melting point of 28–29 °C [1]. This 10–13 °C increase in melting point shifts the compound's ambient physical form from liquid to solid, offering practical advantages in weighing accuracy and long-term storage stability.

Physical Form Melting Point Solid Handling Synthetic Workflow

Higher Molecular Weight and Altered Hydrogen Bonding Profile Relative to Des-Dimethylamino Analogs

The target compound possesses a molecular weight of 163.22 g/mol , which is approximately 43 g/mol higher than the des-dimethylamino analog 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (MW 120.15 g/mol) . This mass difference corresponds to the addition of the dimethylamino group, which also alters the hydrogen bonding profile: the target compound has zero hydrogen bond donors and two acceptors, whereas the des-dimethylamino analog has zero donors and one acceptor.

Molecular Weight Hydrogen Bonding Physicochemical Properties SAR Studies

Optimal Research and Industrial Application Scenarios for 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2) Based on Quantitative Differentiation


Medicinal Chemistry: Construction of Lipophilic Pyrrole-Containing Drug Candidates

The elevated LogP of CAS 117068-07-2 (ΔLogP ≈ 0.4–0.5 vs. N-unsubstituted pyrrole-acetonitriles) makes it a preferred building block for medicinal chemists seeking to enhance the lipophilicity and predicted membrane permeability of pyrrole-based lead compounds. It is particularly suitable for CNS-targeted programs where moderate LogP is desirable.

Parallel Synthesis and High-Throughput Experimentation Workflows

The solid physical state of CAS 117068-07-2 (mp 39–41 °C) provides superior handling characteristics for automated liquid handlers and powder dispensing robots compared to liquid analogs such as 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (mp 28–29 °C). This reduces cross-contamination risk and improves weighing precision in high-throughput synthetic campaigns.

Structure-Activity Relationship (SAR) Exploration of Pyrrole-Based Bioactives

The additional dimethylamino group in CAS 117068-07-2 introduces an extra hydrogen bond acceptor and increases molecular weight by ~43 g/mol relative to the des-dimethylamino analog . This makes it a valuable probe for SAR studies aimed at elucidating the impact of basic amine functionality and molecular size on target binding and ADME properties.

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